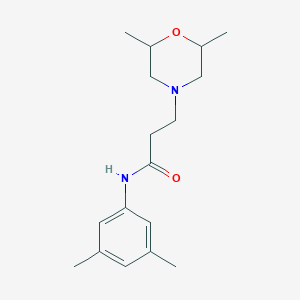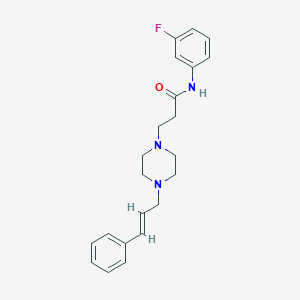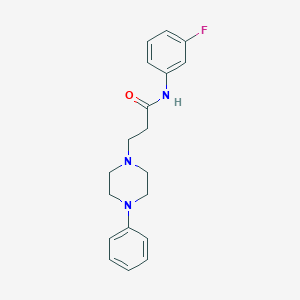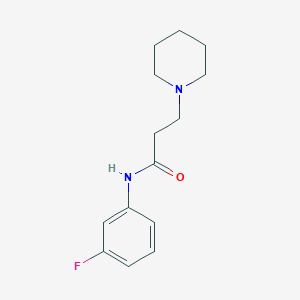
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a morpholine ring substituted with dimethyl groups and a propionamide moiety attached to a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Propionamide Moiety: The propionamide group can be introduced by reacting the dimethyl-substituted morpholine with propionyl chloride in the presence of a base such as triethylamine.
Attachment to the Dimethylphenyl Group: Finally, the propionamide intermediate is coupled with 3,5-dimethylphenylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethyl groups or the phenyl ring, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring or phenyl group.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted derivatives at the dimethyl groups or phenyl ring.
科学研究应用
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide may have various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers.
作用机制
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: The compound could modulate signaling pathways, enzyme activity, or gene expression.
相似化合物的比较
Similar Compounds
3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-acetamide: Similar structure with an acetamide group instead of a propionamide group.
3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.
Uniqueness
Structural Features: The presence of the morpholine ring and the specific substitution pattern make it unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the specific functional groups and their positions.
属性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-13(2)9-16(8-12)18-17(20)5-6-19-10-14(3)21-15(4)11-19/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,18,20) |
InChI 键 |
ZZYBUZMZIBEEOQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)C)C |
规范 SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[benzyl(methyl)amino]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248013.png)


![ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)
![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248024.png)
![1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248025.png)
![1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248026.png)
![3-[ethyl(2-methyl-2-propenyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248028.png)

![3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248031.png)


